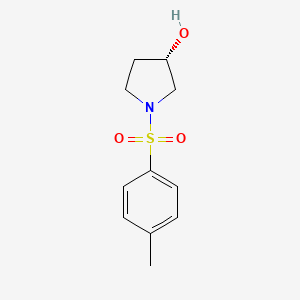

(S)-1-Tosylpyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential .科学的研究の応用

Organocatalysis

(S)-1-Tosylpyrrolidin-3-ol is a significant compound in the field of asymmetric catalysis, specifically in organocatalytic reactions. For instance, it has been used in the synthesis of chiral organocatalysts which are crucial for promoting asymmetric Michael addition reactions. These catalysts facilitate reactions with good to high yield and excellent enantioselectivities, often involving the formation of a hydrogen bond between the catalyst and the reactant (Cui Yan-fang, 2008).

Synthesis of Complex Molecules

The compound has also been utilized in the synthesis of complex molecules, acting as an essential intermediate or building block. For example, in the synthesis of intercalating nucleic acids (INAs) with the insertion of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is crucial for the development of therapeutic agents targeting genetic materials. These studies demonstrate the compound's role in modifying oligodeoxynucleotides to form intercalating nucleic acids, thereby affecting the stability of DNA and RNA duplexes (V. Filichev & E. Pedersen, 2003).

Catalysis and Synthesis

In addition, this compound has been implicated in studies involving Ruthenium-catalyzed cascade cycloisomerization/isomerization reactions. These studies highlight its application in generating complex molecular structures, such as 3-Methyl-4-methylene-N-tosylpyrrolidine and 3,4-DimethylN-tosylpyrroline, showcasing its versatility in organic synthesis and catalysis (I. Özdemir et al., 2004).

Antiviral Activity

Moreover, derivatives of this compound have been explored for their antiviral activities, specifically as inhibitors of human rhinovirus 3C protease. This research indicates the potential pharmaceutical applications of compounds derived from this compound, offering insights into the design of novel antiviral drugs (A. Patick et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)

![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)